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Introduction
Translin, a highly conserved DNA and RNA binding protein, has emerged as a multifunctional

player in a diverse range of cellular processes, from nucleic acid metabolism to the regulation

of sleep and metabolic rate.[1][2] Its journey from a protein implicated in chromosomal

translocations to a key component of the RNA-induced silencing complex (RISC) pathway

highlights a fascinating evolution in our understanding of its cellular roles. This technical guide

provides an in-depth overview of the seminal discovery and initial characterization of Translin,

tailored for researchers, scientists, and drug development professionals. We will delve into the

quantitative data that defined its initial biochemical properties, the detailed experimental

protocols that enabled its characterization, and the conceptual frameworks that guided early

investigations.

Discovery and Cloning
Translin was first identified in the quest to find proteins that bind to the breakpoint junctions of

chromosomal translocations, a hallmark of many lymphoid malignancies.[1][3][4] In 1995, Aoki

and colleagues reported the identification and cloning of a novel gene, which they named

Translin, encoding a protein that specifically recognized consensus sequences at these

recombination hotspots.[3][4] The gene was found to encode a protein with no significant

homology to other known proteins at the time, marking it as a novel discovery.[4] The initial

study revealed that Translin polypeptides form a multimeric structure, which is essential for its

DNA-binding activity.[4]
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Initial Characterization: A Dual-Binding Protein
Initial studies characterized Translin as a protein with a molecular weight of approximately 26-

27 kDa.[2][5] While initially identified through its interaction with single-stranded DNA (ssDNA),

subsequent research quickly established that Translin also binds to RNA, suggesting a broader

role in nucleic acid metabolism.[1] This dual-binding capability became a central theme in the

early characterization of the protein.

Quantitative Data Summary
The initial characterization of Translin yielded critical quantitative data that provided the first

insights into its biochemical and biophysical properties. This information is summarized in the

tables below.

Property Human Translin Reference

Molecular Weight (Monomer)
~27 kDa (predicted from

cDNA)
[5]

~26 kDa (recombinant mouse

protein)
[1]

Molecular Weight (Native)
~220 kDa (gel filtration

chromatography)
[5]

~280 kDa (gel filtration of

recombinant protein)
[1]

Oligomeric State Octamer [1]

Number of Amino Acids 228 [2][5]

Table 1: Physical Properties of Human Translin
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Ligand Type
Sequence/Descripti
on

Binding Affinity
(Kd)

Reference

ssDNA poly d(GT) 2 nM [1]

24-base ssDNA

fragment
84 nM [1]

RNA
YH element of PRM-2

mRNA
200 nM [1]

synthetic rGA 20 nM [1]

rCA polymer 0.9 µM [1]

rGAG polymer 0.5 µM [1]

RNA vs. DNA
dPRM-2 (vs. PRM-2

RNA)
~50-fold weaker [1]

dGA (vs. rGA) ~50-fold weaker [1]

Table 2: Nucleic Acid Binding Affinities of Translin

Key Experimental Protocols
The discovery and initial characterization of Translin were made possible by a series of key

experiments. The detailed methodologies for these experiments are provided below.

Cloning of the Translin cDNA
The initial cloning of the human Translin cDNA was a pivotal step. The following is a

generalized protocol based on the seminal work by Aoki et al. (1995).

Objective: To isolate and sequence the full-length cDNA encoding the Translin protein.

Methodology:

Protein Purification: The protein was first purified from a human T-cell line (DND-41) using a

combination of chromatography techniques, including ion-exchange and affinity
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chromatography, based on its ability to bind to specific DNA sequences found at

chromosomal breakpoints.

Peptide Sequencing: The purified protein was subjected to enzymatic digestion (e.g., with

trypsin), and the resulting peptides were sequenced using Edman degradation.

Degenerate PCR: Based on the amino acid sequence of the peptides, degenerate

oligonucleotide primers were designed and synthesized. These primers were then used in a

polymerase chain reaction (PCR) with a cDNA library from a human lymphoid cell line as a

template to amplify a partial cDNA fragment.

cDNA Library Screening: The amplified PCR product was labeled and used as a probe to

screen a human cDNA library to isolate a full-length cDNA clone.

DNA Sequencing: The isolated cDNA clone was then sequenced to determine the complete

nucleotide sequence of the Translin gene and the predicted amino acid sequence of the

protein.

Recombinant Protein Expression and Purification
To obtain large quantities of pure Translin for biochemical studies, recombinant protein

expression systems were utilized.

Objective: To express and purify recombinant Translin protein.

Methodology:

Vector Construction: The full-length Translin cDNA was subcloned into an E. coli expression

vector, such as pGEX-4T-1, which allows for the expression of Translin as a fusion protein

with Glutathione-S-transferase (GST).[2]

Bacterial Expression: The expression vector was transformed into a suitable E. coli strain

(e.g., BL21(DE3)). Protein expression was induced by the addition of isopropyl β-D-1-

thiogalactopyranoside (IPTG).

Cell Lysis: Bacterial cells were harvested by centrifugation and resuspended in a lysis buffer

(e.g., 25 mM Tris, pH 7.5, 150 mM NaCl) containing protease inhibitors. The cells were then

lysed by sonication or French press.
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Affinity Chromatography: The cell lysate was cleared by centrifugation, and the supernatant

containing the GST-Translin fusion protein was applied to a glutathione-agarose affinity

column.

Thrombin Cleavage: After washing the column to remove unbound proteins, the GST tag

was cleaved from Translin by the addition of thrombin directly to the column.

Elution and Further Purification: The untagged Translin protein was eluted from the column.

Further purification to achieve high homogeneity was performed using additional

chromatography steps, such as ion-exchange or size-exclusion chromatography (gel

filtration).[2]

Electrophoretic Mobility Shift Assay (EMSA)
EMSA, also known as a gel shift assay, was a critical technique for characterizing the DNA and

RNA binding properties of Translin.

Objective: To determine if Translin can bind to specific nucleic acid sequences.

Methodology:

Probe Labeling: The DNA or RNA oligonucleotide of interest (the "probe") was end-labeled

with a radioactive isotope (e.g., 32P) or a fluorescent dye.

Binding Reaction: The labeled probe was incubated with purified recombinant Translin

protein in a binding buffer. A typical binding buffer might contain:

20 mM HEPES (pH 7.9)

50 mM KCl

1 mM DTT

10% glycerol

Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
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Native Gel Electrophoresis: The binding reactions were loaded onto a non-denaturing

polyacrylamide gel (e.g., 4-6% acrylamide).

Visualization: The gel was run at a constant voltage, and then dried and exposed to X-ray

film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility

of the labeled probe (i.e., a band that migrates slower than the free probe) indicates the

formation of a protein-nucleic acid complex.

Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental

workflows and conceptual relationships in the initial characterization of Translin.
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Initial Discovery and Characterization Workflow for Translin.
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Conceptual Model of Translin's Early Characterization.

Conclusion
The discovery and initial characterization of Translin laid the groundwork for decades of

research into its diverse cellular functions. Initially identified as a protein associated with

chromosomal abnormalities, it was quickly recognized as a versatile nucleic acid binding

protein. The quantitative data from these early studies provided a solid biochemical foundation,

while the detailed experimental protocols established the methodologies for its continued

investigation. The journey of Translin from a "recombination hotspot binding protein" to a key

player in RNA silencing underscores the importance of fundamental research in uncovering the

intricate molecular machinery of the cell. This technical guide serves as a comprehensive
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resource for understanding the foundational studies that first brought this fascinating protein to

light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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